(±)-β-Santalene
CAS No.: 37876-50-9
Cat. No.: VC0106693
Molecular Formula: C₁₅H₂₄
Molecular Weight: 204.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37876-50-9 |
|---|---|
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 |
Introduction
Chemical Structure and Properties
Structural Characteristics
β-Santalene features a complex tricyclic structure with a bicyclo[2.2.1]heptane core and an exocyclic methylene group. Its IUPAC name is 2-methyl-3-methylidene-2-(4-methylpent-3-en-1-yl)bicyclo[2.2.1]heptane . The compound contains a bicyclic framework with an attached isoprenyl side chain, creating its distinctive molecular architecture.
Physical and Chemical Properties
The physical and chemical properties of β-santalene are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35100 |
| CAS Number | 511-59-1 |
| Density | 0.89 g/cm³ |
| Boiling Point | 260.1°C at 760 mmHg |
| Flash Point | 100.8°C |
| LogP | 4.72520 |
| Index of Refraction | 1.494 |
| Physical State | Liquid |
These properties highlight the hydrophobic nature of the molecule, which is consistent with its role in essential oils .
Stereochemistry
The stereochemistry of β-santalene is particularly noteworthy. The racemic mixture (±)-β-santalene contains both (+) and (-) enantiomers. These stereoisomers differ in their optical rotation properties. The stereochemical relationships between β-santalene and related compounds like α-santalene and epi-β-santalene involve differences in the configuration at specific carbon centers . The transformation from α-santalene to β-santalene derivatives can be explained by cyclopropane cleavage; opening of the C-1/C-6 bond leads to β-santalene derivatives, while the epi-β isomers are formed by C-1/C-2 rupture .
Natural Occurrence and Biosynthesis
Natural Sources
β-Santalene occurs naturally in several plant species, most notably in Santalum album (Indian sandalwood). It has also been identified in other Santalum species and plants like Clausena lansium and Cinnamomum camphora . In sandalwood oil, β-santalene contributes significantly to the characteristic woody fragrance profile that makes this oil highly valued in perfumery.
Biosynthetic Pathways
The biosynthesis of β-santalene follows the sesquiterpene biosynthetic pathway, beginning with farnesyl diphosphate (FPP) as the central building block. FPP is created through successive prenylation processes, wherein dimethylallyl pyrophosphate (DMAPP) initially combines with isopentenyl pyrophosphate (IPP) to yield geranyl pyrophosphate (GPP), followed by the addition of another IPP unit to form FPP .
The enzymatic conversion of FPP to santalene involves several steps:
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Ionization of FPP to generate a farnesyl cation
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Cyclization to form a bisabolyl cation
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Secondary cyclization to create the bicyclic carbocationic intermediates
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Skeletal rearrangements and deprotonation to yield the final β-santalene structure
Enzymatic Mechanisms
Several enzymes catalyze the biosynthesis of β-santalene and related compounds. Santalene synthases (STSs) from Santalum species convert (E,E)-FPP into a mixture of sesquiterpenes including α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene .
In contrast to product-promiscuous STSs, SanSyn from Clausena lansium produces primarily α-santalene with trace amounts of exo-α-bergamotene . Recent studies have identified specific residues, such as F441 in SanSyn, as key determinants of product specificity . Mutation of this residue (SanSyn F441V) can alter product distribution, allowing for the production of both α- and β-santalenes .
Chemical Synthesis
Total Synthesis Routes
Several total synthesis routes for β-santalene have been developed, with many approaches focusing on establishing the tricyclic skeleton followed by side-chain attachment. Key synthetic strategies include:
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Synthesis via campherenone: Campherenone (43) and epicampherenone (44) can be reduced to epimeric carbinols, which upon treatment with toluene p-sulfonyl chloride yield β-santalene and epi-β-santalene in 70-80% yield .
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Synthesis via norbornyl lactones: The lactone (67), derived from camphene (64), serves as an intermediate in the synthesis of β-santalene and its derivatives. Treatment with specific reagents and subsequent transformations lead to racemic β-santalene .
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Diels-Alder reactions: Diels-Alder cycloaddition between appropriate dienophiles and cyclopentadiene has been utilized to establish the bicyclic framework necessary for β-santalene synthesis .
Stereoselective Synthesis
Stereoselective synthesis of β-santalene has been achieved through various approaches. One notable method utilized asymmetric Diels-Alder additions to obtain enantiomerically pure 5-norbornene-2-carboxylic acids, which were subsequently transformed into optically active β-santalene through stereoselective alkylations and Wittig reactions .
Another approach employed the conversion of (+) or (-)-campherenone to obtain optically active β-santalene enantiomers. Precise optical rotations were determined for β-santalene obtained both by total synthesis and by isolation from East Indian sandalwood oil .
Racemic Synthesis Methods
The synthesis of racemic (±)-β-santalene has been accomplished through several routes. Money and colleagues developed a synthesis pathway starting with the bicyclic ketone (46), which through a series of transformations including ring contraction, alkylation, and functional group interconversions, yielded racemic β-santalene .
Another approach described by Barnett and McKenna utilized a Diels-Alder reaction between cyclopentadiene and allenic acid derivatives, followed by selective hydrogenation and stereoselective alkylation, to produce racemic β-santalene with high stereoselectivity .
Biological and Industrial Applications
Fragrance Applications
β-Santalene, as a component of sandalwood oil, plays a significant role in the perfumery industry. Its woody, warm, and slightly sweet odor profile contributes to the characteristic fragrance of sandalwood, which is highly valued in fine fragrances, cosmetics, and aromatherapy products .
Precursor to Bioactive Compounds
β-Santalene serves as a precursor to β-santalol, which demonstrates various biological activities. Cytochrome P450 enzymes from the CYP76F subfamily oxidize β-santalene to β-santalol. Both (Z) and (E) isomers of β-santalol contribute to sandalwood oil's bioactivities .
Analytical Methods and Characterization
Several analytical techniques have been employed to identify and characterize β-santalene:
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Gas Chromatography-Mass Spectrometry (GC-MS) remains the primary method for identifying β-santalene in complex mixtures. Characteristic mass fragments include m/z 94 (base peak), 122, 41, 93, and 79 .
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, including the configuration of the bicyclic core and side chain.
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Infrared (IR) spectroscopy helps identify functional groups, particularly the exocyclic methylene group and trisubstituted double bond in the isoprenyl side chain.
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Optical rotation measurements have been used to differentiate between enantiomers and determine enantiomeric purity in stereoselective syntheses .
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